6,7-Diphenylpteridine-2,4-diamine
Overview
Description
6,7-Diphenylpteridine-2,4-diamine is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Mechanism of Action
Target of Action
The primary target of 6,7-Diphenylpteridine-2,4-diamine is Dihydrohydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and is involved in de novo dTMP biosynthesis . It catalyzes an essential reaction for de novo glycine and purine synthesis, DNA precursor synthesis, and for the conversion of dUMP to dTMP .
Mode of Action
This compound exhibits inhibitory activity against DHFR . By binding to DHFR, it prevents the enzyme from catalyzing its normal reactions, thereby disrupting the biochemical processes that rely on DHFR.
Biochemical Pathways
The inhibition of DHFR affects several biochemical pathways. As DHFR is crucial for de novo dTMP biosynthesis, its inhibition can disrupt DNA synthesis and cell division . Furthermore, DHFR plays a role in the synthesis of glycine and purines, so its inhibition can also affect these pathways .
Result of Action
The inhibition of DHFR by this compound can lead to a disruption in DNA synthesis and cell division, potentially leading to cell death . This makes it a potential candidate for use in cancer treatment, where the goal is often to stop the proliferation of cancer cells.
Biochemical Analysis
Biochemical Properties
6,7-Diphenylpteridine-2,4-diamine is known to interact with certain enzymes. For instance, it has been identified as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
Given its inhibitory action on DHFR, it can be inferred that it may influence cell function by affecting the metabolic pathways that this enzyme is involved in . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its inhibitory effect on DHFR . By binding to this enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. This could lead to changes in gene expression and other cellular processes.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. Given its inhibitory action on DHFR, it is likely to be involved in the folate metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenylpteridine-2,4-diamine typically involves the nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine. This process uses various types of nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Diphenylpteridine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the bromine atom in the precursor compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed reactions using DMF as a solvent.
Major Products
The major products formed from these reactions include various substituted pteridines and pterins, depending on the nature of the nucleophile used in the substitution reactions .
Scientific Research Applications
6,7-Diphenylpteridine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential antimalarial and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopteridine: Lacks the phenyl groups, resulting in different chemical properties and biological activities.
6,7-Dimethylpteridine-2,4-diamine: Contains methyl groups instead of phenyl groups, leading to variations in reactivity and applications.
4-N,4-N-dimethyl-6,7-diphenylpteridine-2,4-diamine: A derivative with additional methyl groups on the nitrogen atoms, affecting its solubility and interaction with biological targets.
Uniqueness
6,7-Diphenylpteridine-2,4-diamine is unique due to its phenyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.
Properties
IUPAC Name |
6,7-diphenylpteridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6/c19-16-15-17(24-18(20)23-16)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H4,19,20,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZJPETYMUJLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278987 | |
Record name | 6,7-Diphenylpteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18181-93-6 | |
Record name | NSC10922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Diphenylpteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.